5-(1-Chloroethyl)-3-ethyl-1,2,4-oxadiazole
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Overview
Description
5-(1-Chloroethyl)-3-ethyl-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a 1-chloroethyl group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Chloroethyl)-3-ethyl-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1-chloroethyl hydrazine with ethyl isocyanate, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as chloroform or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
5-(1-Chloroethyl)-3-ethyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 1-chloroethyl group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxadiazole derivatives with different functional groups.
Reduction Reactions: Reduction of the oxadiazole ring can lead to the formation of different heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted oxadiazoles, while oxidation reactions can produce oxadiazole derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
5-(1-Chloroethyl)-3-ethyl-1,2,4-oxadiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(1-Chloroethyl)-3-ethyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1-vinyl-1H-pyrazole: Similar in structure but contains a pyrazole ring instead of an oxadiazole ring.
Ethyl 5-(1-Chloroethyl)-2-Furoate: Contains a furoate ring instead of an oxadiazole ring.
Uniqueness
5-(1-Chloroethyl)-3-ethyl-1,2,4-oxadiazole is unique due to its specific substitution pattern and the presence of the oxadiazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
5-(1-chloroethyl)-3-ethyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O/c1-3-5-8-6(4(2)7)10-9-5/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOGFLPPYSALHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C(C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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